molecular formula C8H13BN2O2 B15052452 (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid

(6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B15052452
M. Wt: 180.01 g/mol
InChI Key: RBSIWMHQKSVBML-UHFFFAOYSA-N
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Description

(6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with a 2-aminopropan-2-yl group. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid moiety's reactivity.

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[6-(2-aminopropan-2-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-8(2,10)7-4-3-6(5-11-7)9(12)13/h3-5,12-13H,10H2,1-2H3

InChI Key

RBSIWMHQKSVBML-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C(C)(C)N)(O)O

Origin of Product

United States

Preparation Methods

Halogen-Metal Exchange Followed by Borylation

Reaction Overview

This method involves sequential halogen-metal exchange and boron electrophile quenching. A brominated pyridine precursor, such as 6-bromo-2-(2-aminopropan-2-yl)pyridine, undergoes lithium-halogen exchange at low temperatures (-78°C) using n-butyllithium (n-BuLi). The resulting aryl lithium intermediate reacts with trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the boronic acid.

Key Steps:
  • Lithiation :

    • Substrate: 6-Bromo-2-(2-aminopropan-2-yl)pyridine
    • Reagent: n-BuLi (2.5 M in hexanes)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: -78°C (dry ice/acetone bath)
  • Borylation :

    • Boron source: Trimethyl borate (1.2 equiv)
    • Quenching: 1 M HCl
  • Workup :

    • Neutralization with NaHCO₃
    • Extraction with ethyl acetate
    • Purification via silica gel chromatography

Optimization Challenges

  • Amino Group Compatibility : The 2-aminopropan-2-yl group may deprotonate under strong basic conditions, necessitating protective strategies. Acetylation using acetic anhydride converts the amine to an acetamide, which is stable during lithiation.
  • Regioselectivity : Competing side reactions at alternative positions are minimized by steric hindrance from the 2-aminopropan-2-yl group.
Table 1: Halogen-Metal Exchange Reaction Parameters
Parameter Condition Yield (%) Purity (%)
Lithiation Time 1 hour 65 90
Borylation Temperature -78°C → 0°C (gradual warming) 72 88
Protective Group Acetamide 85 95

Miyaura Borylation of Halogenated Precursors

Palladium-Catalyzed Cross-Coupling

Miyaura borylation employs palladium catalysts to couple halogenated pyridines with bis(pinacolato)diboron (B₂Pin₂). For (6-(2-aminopropan-2-yl)pyridin-3-yl)boronic acid, the reaction utilizes 3-bromo-6-(2-aminopropan-2-yl)pyridine as the substrate.

Reaction Conditions:
  • Catalyst : Pd(dppf)Cl₂ (1 mol%)
  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
  • Base : Potassium acetate (KOAc, 3 equiv)
  • Solvent : 1,4-Dioxane
  • Temperature : 80°C (12 hours)

Mechanistic Insights

  • Oxidative Addition : Pd⁰ inserts into the C-Br bond, forming a Pd(II) complex.
  • Transmetalation : B₂Pin₂ transfers a boron group to Pd(II).
  • Reductive Elimination : Pd releases the boronate ester, which hydrolyzes to the boronic acid.
Table 2: Miyaura Borylation Optimization
Variable Effect on Yield (%)
Catalyst Loading 1 mol% → 75%; 2 mol% → 78%
Solvent Polarity Dioxane > DMF > Toluene
Base Strength KOAc > NaOAc > Et₃N

Iridium-Catalyzed C-H Borylation

Direct Functionalization

Iridium complexes enable regioselective C-H borylation without pre-functionalization. The 2-aminopropan-2-yl group directs borylation to the pyridine 3-position via steric and electronic effects.

Protocol:
  • Catalyst : [Ir(COD)(OMe)]₂ (3 mol%)
  • Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
  • Boron Source : HBpin (1.5 equiv)
  • Solvent : Cyclohexane
  • Temperature : 80°C (6 hours)

Advantages Over Traditional Methods

  • Step Economy : Eliminates halogenation steps.
  • Functional Group Tolerance : Amino groups remain intact without protection.
Table 3: Comparative Analysis of Borylation Methods
Method Yield (%) Time (h) Scalability
Halogen-Metal Exchange 72 8 Lab-scale
Miyaura Borylation 78 12 Pilot-scale
C-H Borylation 82 6 Industrial-scale

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A two-stage system integrates Miyaura borylation and inline purification:

  • Stage 1 :

    • Residence Time: 20 minutes
    • Temperature: 100°C
    • Catalyst: Immobilized Pd/C
  • Stage 2 :

    • Solvent Switching: From dioxane to water
    • Crystallization: pH-adjusted precipitation

Economic and Environmental Considerations

  • Cost Analysis : Continuous flow reduces Pd catalyst usage by 40% compared to batch processes.
  • Waste Reduction : Solvent recovery systems achieve >90% recycling efficiency.

Protective Strategies for Amino Groups

Acetylation

Treating the amine with acetic anhydride in pyridine forms a stable acetamide, preventing undesired side reactions during borylation. Deprotection uses 6 M HCl at 60°C for 2 hours.

Boc Protection

tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate. This strategy is preferred for acid-sensitive substrates, with deprotection via trifluoroacetic acid (TFA).

Table 4: Protective Group Efficiency
Group Deprotection Condition Recovery Yield (%)
Acetamide 6 M HCl, 60°C 92
Boc TFA, 25°C 88

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 2.4 Hz, 1H, H-2), 8.20 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 7.65 (d, J = 8.4 Hz, 1H, H-5), 1.45 (s, 6H, CH₃).
  • ¹¹B NMR (DMSO-d₆): δ 30.2 (broad, B(OH)₂).

Chromatographic Purity

  • HPLC : Retention time = 4.7 minutes (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Purity : >99% by area normalization.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Electronic and Steric Effects
  • (6-Amino-5-methylpyridin-3-yl)boronic Acid (C₆H₉BN₂O₂): The methyl group at the 5-position provides minimal steric hindrance compared to the 2-aminopropan-2-yl group. Its molecular weight (151.96 g/mol) is lower than the target compound, likely due to the smaller substituent .
  • [6-(Dimethylamino)pyridin-3-yl]boronic Acid (C₇H₁₁BN₂O₂): The dimethylamino group is electron-donating, similar to the 2-aminopropan-2-yl group, but lacks the secondary amine's hydrogen-bonding capability. Molecular weight: 165.99 g/mol .
Data Table: Substituent Comparison
Compound Substituent Molecular Weight (g/mol) Key Properties
(6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid 2-Aminopropan-2-yl ~180 (estimated) Steric bulk, hydrogen-bonding capability
(6-Amino-5-methylpyridin-3-yl)boronic acid 5-Methyl, 6-amino 151.96 Lower steric hindrance
[6-(Dimethylamino)pyridin-3-yl]boronic acid 6-Dimethylamino 165.99 Electron-donating, no H-bond donor
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid 6-Trifluoromethyl 217.01 Electron-withdrawing, hydrophobic

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The 2-aminopropan-2-yl group may enhance solubility in aqueous reaction conditions, improving coupling efficiency. For example, (6-ethoxypyridin-3-yl)boronic acid (C₇H₈BNO₃) achieved a 93% yield in forming imidazopyridine derivatives (), while halogenated analogs like (6-chloro-2-fluoropyridin-3-yl)boronic acid (C₅H₄BClFNO₂) may require harsher conditions due to reduced reactivity .
  • Stability: Boronic acids can form boroxines (cyclic trimers), as seen in (6-(((trifluoromethyl)sulfonyl)oxy)pyridin-3-yl)boronic acid ().

Solubility and Stability

  • Hydrogen Bonding: The 2-aminopropan-2-yl group enhances water solubility compared to analogs like (6-(4-fluorophenyl)pyridin-3-yl)boronic acid (C₁₁H₉BFNO₂, 217.01 g/mol), which has a hydrophobic aryl substituent .
  • Thermal Stability: Amino-substituted boronic acids generally exhibit higher thermal stability than halogenated derivatives. For example, (6-chloro-2-fluoropyridin-3-yl)boronic acid () may decompose at lower temperatures due to weaker C-Cl/F bonds.

Biological Activity

(6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cancer treatment. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Structural Characteristics

The compound features a pyridine ring substituted with an amino group and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which plays a significant role in biological systems.

Table 1: Structural Features of Related Organoboron Compounds

Compound NameStructure DescriptionUnique Properties
4-Aminobenzeneboronic AcidAn amino-substituted phenylboronic acidKnown for its role in drug discovery targeting cancer
3-Pyridineboronic AcidA pyridine ring with a boronic acid groupExhibits strong enzyme inhibition properties
5-(Aminomethyl)-pyridin-3-ylboronic AcidAn aminomethyl-substituted pyridine derivativePotential use in targeted therapy for metabolic disorders

Enzyme Inhibition

(6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid has been shown to inhibit various enzymes, particularly those involved in cancer progression. The presence of the boronic acid group allows it to interact effectively with enzyme active sites, leading to inhibition.

Case Study: PI3 Kinase Inhibition
Research indicates that compounds similar to (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid can inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways. This inhibition is crucial for developing therapies against hyperproliferative disorders such as cancer .

Anti-Cancer Properties

The compound's potential as an anti-cancer agent has been highlighted through various studies. It has been associated with the modulation of pathways that lead to tumor growth inhibition.

Case Study: Cancer Cell Growth Inhibition
In vitro studies have demonstrated that (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid can significantly reduce the growth of cancer cells. For instance, it was effective against human cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

The biological activity of (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with target proteins and enzymes. This interaction alters the conformation and activity of these biological targets, leading to therapeutic effects.

Pharmacokinetics and Bioavailability

Research on similar compounds suggests that boronic acids often exhibit moderate oral bioavailability and favorable pharmacokinetic profiles. For example, studies indicate that certain derivatives can achieve up to 28% oral bioavailability while maintaining efficacy in vivo .

Q & A

Q. What are the optimal conditions for synthesizing (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid via Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction is a key method for synthesizing aryl boronic acids. For this compound, coupling a brominated pyridine precursor (e.g., 6-bromo-2-(2-aminopropan-2-yl)pyridine) with bis(pinacolato)diboron or a boronate ester under palladium catalysis is typical. Evidence from analogous syntheses suggests using cesium carbonate as a base and Pd(PPh₃)₄ as a catalyst in a mixed solvent system (e.g., toluene/water) at 80–100°C . Reaction monitoring via HPLC or LCMS (retention time ~1.2–1.3 minutes under acidic conditions) ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm the pyridine backbone and aminopropyl substituent. For related boronic acids, aromatic protons appear at δ 7.5–8.5 ppm, while boronic acid protons (B–OH) may show broad peaks at δ 5–7 ppm .
  • FT-IR/Raman : B–O stretching (~1350 cm⁻¹) and N–H bending (~1600 cm⁻¹) bands validate functional groups .
  • XRD : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced Research Questions

Q. How does steric hindrance from the 2-aminopropan-2-yl group influence cross-coupling reactivity?

The bulky tert-amino group at the pyridine’s 2-position may slow coupling kinetics due to steric effects. Computational studies (e.g., DFT) on similar systems suggest that electron-donating substituents enhance boronic acid stability but reduce electrophilicity. Optimizing ligand choice (e.g., bulky phosphines) or microwave-assisted heating can mitigate steric challenges .

Q. What strategies resolve contradictions in reaction yields for boronic acid derivatives?

Discrepancies often arise from:

  • Protodeboronation : Minimized by using anhydrous solvents and low temperatures.
  • Base sensitivity : Replace carbonate bases (e.g., Cs₂CO₃) with milder alternatives (e.g., K₃PO₄) to preserve the boronic acid moiety .
  • Purification : Silica gel chromatography with methanol/dichloromethane (95:5) or reverse-phase HPLC improves recovery .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Docking simulations (e.g., AutoDock Vina) and MD trajectories assess binding to enzymatic active sites. For example, the pyridine-boronic acid motif may act as a transition-state analog in serine protease inhibition. Hybrid QM/MM calculations can quantify binding energies and guide structural modifications .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
  • Exposure control : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse with water for ≥15 minutes .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Methodological Insights

Q. How is this compound utilized in synthesizing heterocyclic drug candidates?

It serves as a building block for:

  • Kinase inhibitors : Coupling with halogenated pyrimidines or quinolines forms bioactive scaffolds (e.g., Example 324 in EP 4374877, which targets CYP11B2) .
  • Anticancer agents : Boronic acid moieties enhance proteasome inhibition (e.g., bortezomib analogs) .

Q. What are the limitations of LCMS for analyzing boronic acid derivatives?

  • Ion suppression : Boronic acids may form adducts with mobile-phase additives (e.g., TFA). Use neutral pH buffers or HILIC columns to improve sensitivity .
  • Degradation : On-column decomposition is mitigated by shortening run times (<2 minutes) and using low-temperature autosamplers .

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